Acitic
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Overview
Description
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin is a synthetic organic compound with the chemical formula C13H14ClN3O3S and a molecular weight of 327.79 g/mol It is known for its unique structure, which includes an isocoumarin core substituted with amino, chloro, and isothiureidopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isocoumarin Core: The isocoumarin core is synthesized through a cyclization reaction involving a suitable aromatic precursor and an appropriate reagent.
Introduction of Amino and Chloro Groups: The amino and chloro groups are introduced through substitution reactions using reagents such as ammonia and chlorine sources.
Attachment of Isothiureidopropoxy Group: The isothiureidopropoxy group is attached via a nucleophilic substitution reaction, where a suitable isothiurea derivative reacts with the isocoumarin core.
Industrial Production Methods
Industrial production of 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted isocoumarin compounds .
Scientific Research Applications
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe for studying biological processes and as a ligand for binding studies with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-chloro-3-(3-isothiureidopropoxy)coumarin: Similar structure but lacks the isocoumarin core.
4-Chloro-3-(3-isothiureidopropoxy)isocoumarin: Similar structure but lacks the amino group.
7-Amino-4-chloro-3-(3-aminopropoxy)isocoumarin: Similar structure but has an aminopropoxy group instead of an isothiureidopropoxy group.
Uniqueness
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin is unique due to its specific combination of functional groups and the isocoumarin core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific studies.
Properties
CAS No. |
113251-07-3 |
---|---|
Molecular Formula |
C13H14ClN3O3S |
Molecular Weight |
327.79 g/mol |
IUPAC Name |
3-(7-amino-4-chloro-1-oxoisochromen-3-yl)oxypropyl carbamimidothioate |
InChI |
InChI=1S/C13H14ClN3O3S/c14-10-8-3-2-7(15)6-9(8)11(18)20-12(10)19-4-1-5-21-13(16)17/h2-3,6H,1,4-5,15H2,(H3,16,17) |
InChI Key |
IYKLQEMQEGWXOQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N |
Key on ui other cas no. |
113251-07-3 |
Synonyms |
7-amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin ACITIC |
Origin of Product |
United States |
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